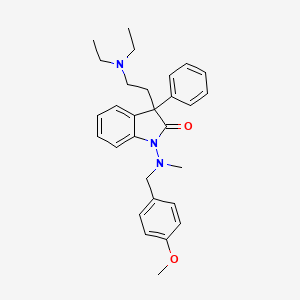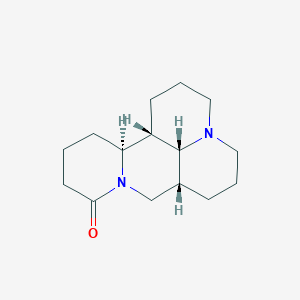
(5beta,6beta,7beta,11alpha)-Matridin-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5β,6β,7β,11α)-Matridin-15-ona es un alcaloide natural que se encuentra en ciertas especies de plantas. Pertenece a la clase de alcaloides de tipo matrina, que son conocidos por sus diversas actividades biológicas. Este compuesto ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas y sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5β,6β,7β,11α)-Matridin-15-ona generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Material de Inicio: La síntesis comienza con un precursor adecuado, como la matrina.
Oxidación: El precursor se somete a oxidación para introducir la funcionalidad cetónica en la posición 15.
Ciclación: El intermedio se somete luego a reacciones de ciclación para formar la estructura deseada de matridin-15-ona.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para obtener (5β,6β,7β,11α)-Matridin-15-ona en alta pureza.
Métodos de Producción Industrial
La producción industrial de (5β,6β,7β,11α)-Matridin-15-ona implica la optimización de la ruta sintética para la síntesis a gran escala. Esto incluye:
Catalizadores: Utilización de catalizadores eficientes para mejorar las velocidades de reacción.
Condiciones de Reacción: Optimización de la temperatura, la presión y las condiciones del solvente para maximizar el rendimiento.
Purificación: Implementación de métodos de purificación escalables, como la cristalización o la cromatografía a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5β,6β,7β,11α)-Matridin-15-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.
Solventes: Las reacciones generalmente se llevan a cabo en solventes como etanol, metanol o diclorometano.
Principales Productos Formados
Productos de Oxidación: La oxidación adicional puede conducir a la formación de ácidos carboxílicos u otros derivados oxidados.
Productos de Reducción: La reducción produce derivados alcohólicos de (5β,6β,7β,11α)-Matridin-15-ona.
Productos de Sustitución: Las reacciones de sustitución dan como resultado varios derivados funcionalizados, dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
(5β,6β,7β,11α)-Matridin-15-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como un intermedio valioso en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (5β,6β,7β,11α)-Matridin-15-ona implica la interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas involucradas en procesos biológicos.
Vías: Puede modular las vías de señalización, lo que lleva a cambios en las funciones y respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Matrina: Un alcaloide estructuralmente relacionado con actividades biológicas similares.
Oximatrina: Otro alcaloide de tipo matrina con propiedades farmacológicas distintas.
Sofocarcina: Un compuesto relacionado con posibles aplicaciones terapéuticas.
Singularidad
(5β,6β,7β,11α)-Matridin-15-ona destaca por su estructura química única y sus actividades biológicas específicas.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
(1S,2S,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m1/s1 |
Clave InChI |
ZSBXGIUJOOQZMP-UKTARXLSSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H]3CCCN4[C@@H]3[C@H](CCC4)CN2C(=O)C1 |
SMILES canónico |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


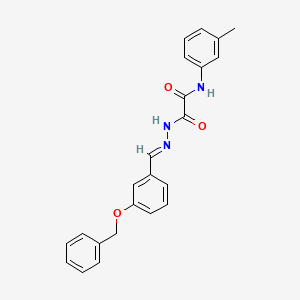
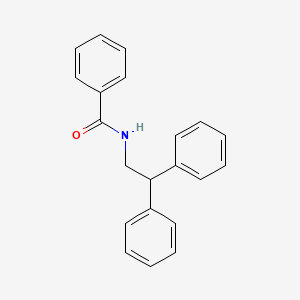
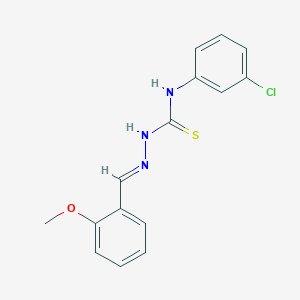
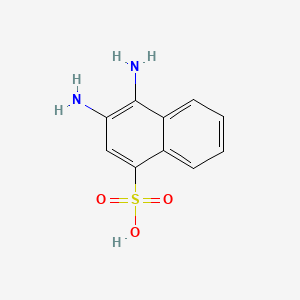
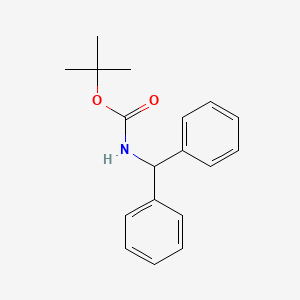
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
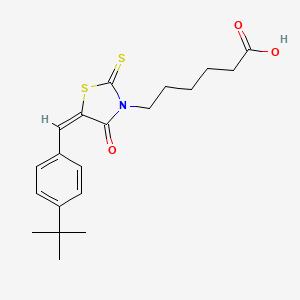
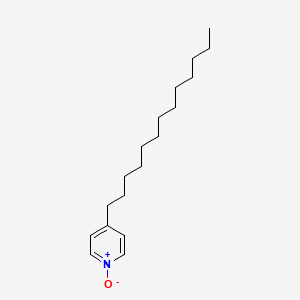
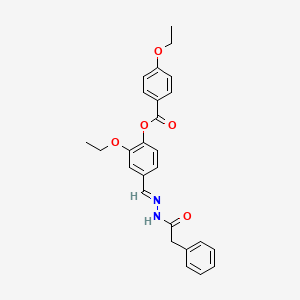
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
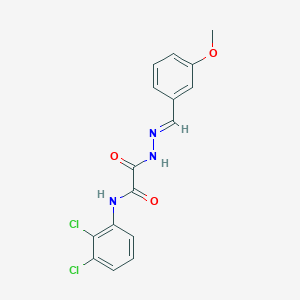
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
